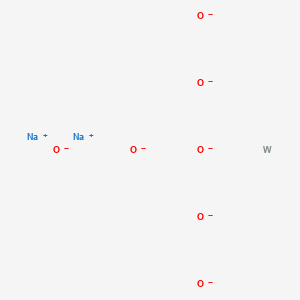
Sodium tungsten oxide (Na2W2O7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tungsten oxide, with the chemical formula Na2W2O7, is an inorganic compound that belongs to the family of tungsten oxides. It is a white crystalline solid that is soluble in water and is known for its high thermal stability and unique chemical properties. Sodium tungsten oxide is used in various industrial and scientific applications due to its ability to act as a catalyst and its role in the synthesis of other tungsten-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tungsten oxide can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO3) with sodium carbonate (Na2CO3) at high temperatures. The reaction is as follows: [ \text{WO}_3 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{W}_2\text{O}_7 + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, sodium tungsten oxide is often produced by the solid-phase synthesis of tungsten trioxide and sodium carbonate. The mixture is heated in a platinum crucible to achieve the desired reaction. This method ensures high purity and yields of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium tungsten oxide can act as an oxidizing agent in the presence of hydrogen peroxide (H2O2), converting alcohols to aldehydes or ketones.
Reduction: It can be reduced to tungsten metal using hydrogen gas (H2) at high temperatures.
Substitution: Sodium tungsten oxide reacts with hydrochloric acid (HCl) to form tungsten trioxide (WO3) and sodium chloride (NaCl): [ \text{Na}_2\text{W}_2\text{O}_7 + 2\text{HCl} \rightarrow 2\text{WO}_3 + 2\text{NaCl} + \text{H}_2\text{O} ]
Major Products Formed: The major products formed from these reactions include tungsten trioxide, tungsten metal, and various tungsten-based compounds .
Scientific Research Applications
Sodium tungsten oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Medicine: It has shown promise as an anti-diabetic agent by enhancing insulin activity and glucose metabolism.
Industry: Sodium tungsten oxide is used in the production of fireproofing fabrics and anti-corrosive agents.
Mechanism of Action
Sodium tungsten oxide operates primarily through its ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, it acts as a mild oxidizing agent. The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state. This reactivity is crucial in the production of phosphors and organic synthesis where tungstate ions serve as catalysts .
Comparison with Similar Compounds
Sodium tungsten oxide can be compared with other tungsten-based compounds such as:
Tungsten trioxide (WO3): Known for its electrochromic properties and used in smart windows and displays.
Cesium tungsten oxide (Cs0.33WO3): Used in transparent solar filters due to its ability to shield near-infrared light.
Lithium tungstate (Li2WO4): Employed in density separation processes and as a catalyst in organic reactions.
Sodium tungsten oxide is unique due to its high thermal stability and versatility as a catalyst in various chemical reactions. Its ability to act as both an oxidizing and reducing agent makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
13721-35-2 |
|---|---|
Molecular Formula |
Na2O7W-12 |
Molecular Weight |
341.82 g/mol |
IUPAC Name |
disodium;oxygen(2-);tungsten |
InChI |
InChI=1S/2Na.7O.W/q2*+1;7*-2; |
InChI Key |
XKBPJRRQHLMCGS-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


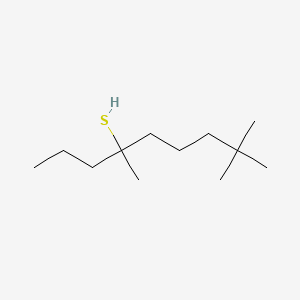

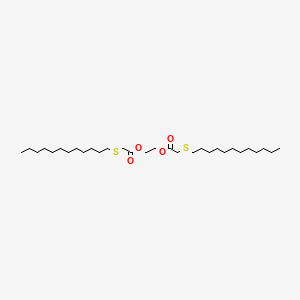
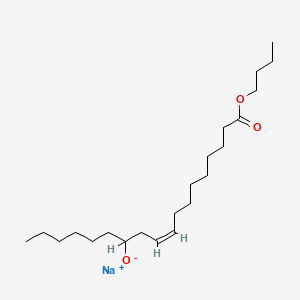
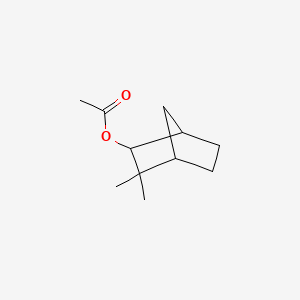
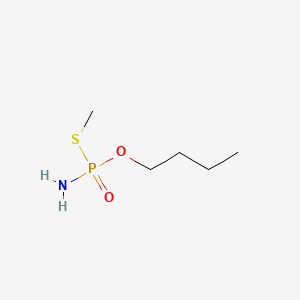
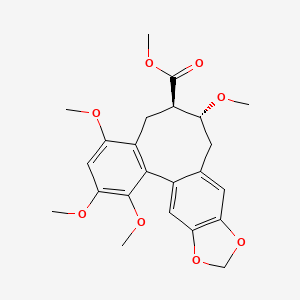
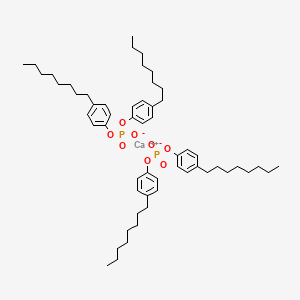
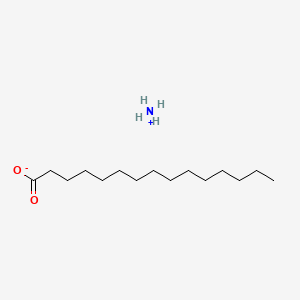

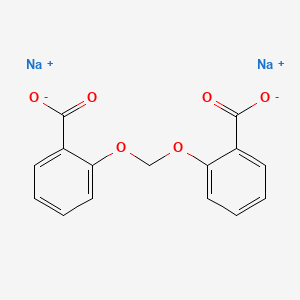


![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)
